4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C23H22N2O5S2 and its molecular weight is 470.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide is a synthetic derivative that incorporates a benzofuran moiety and thiazole, both of which are known for their diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzofuran core, which has been widely studied for its pharmacological potential.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial efficacy of benzofuran derivatives. For instance, a study synthesized various benzofuran derivatives and evaluated their activity against multiple bacterial strains. The results indicated that compounds with specific substitutions on the benzofuran ring exhibited significant antibacterial properties, particularly against Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.78 to 6.25 μg/mL .
Compound | MIC (μg/mL) | Activity against |
---|---|---|
1 | 0.78 | E. coli |
2 | 3.12 | S. aureus |
3 | 6.25 | B. subtilis |
Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against Mycobacterium tuberculosis strains, showing promising results with MIC values comparable to standard treatments . The presence of the thiazole group in the structure was noted to enhance its antimicrobial activity.
Anticancer Activity
The anticancer potential of benzofuran derivatives has also been extensively documented. Research indicates that compounds similar to This compound exhibit inhibitory effects on various cancer cell lines.
Study Findings
A study involving benzofuran derivatives demonstrated that certain modifications led to significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The IC50 values observed were around 58 µM for some derivatives . The structural features contributing to this activity include the presence of hydroxyl groups and specific substitutions on the benzofuran ring.
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives have been linked to their ability to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. A compound derived from benzofuran was shown to reduce nitric oxide levels in activated microglia cells .
Research Insights
In vitro studies revealed that certain benzofuran derivatives could significantly lower the expression of inflammatory markers in various cell lines, indicating their potential as therapeutic agents in inflammatory diseases .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-2-29-19-11-6-8-16-14-20(30-22(16)19)18-15-31-23(24-18)25-21(26)12-7-13-32(27,28)17-9-4-3-5-10-17/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDJQUZRAQYDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.